molecular formula C22H38O2 B14306692 2-Tert-butyl-5-dodecylbenzene-1,4-diol CAS No. 112493-22-8

2-Tert-butyl-5-dodecylbenzene-1,4-diol

Cat. No.: B14306692
CAS No.: 112493-22-8
M. Wt: 334.5 g/mol
InChI Key: OFZKIEUQXXBBDX-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-dodecylbenzene-1,4-diol is a chemical compound belonging to the class of hydroquinones. It is characterized by the presence of tert-butyl and dodecyl groups attached to a benzene-1,4-diol core. This compound is known for its antioxidant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-dodecylbenzene-1,4-diol typically involves the alkylation of hydroquinone with tert-butyl and dodecyl groups. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with tert-butyl chloride and dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-dodecylbenzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butyl-5-dodecylbenzene-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 2-Tert-butyl-5-dodecylbenzene-1,4-diol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The molecular pathways involved include the scavenging of free radicals and the inhibition of lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5-dodecylbenzene-1,4-diol is unique due to the presence of both tert-butyl and dodecyl groups, which enhance its lipophilicity and antioxidant activity. This makes it particularly effective in applications requiring long-term stability and protection against oxidative degradation .

Properties

CAS No.

112493-22-8

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

2-tert-butyl-5-dodecylbenzene-1,4-diol

InChI

InChI=1S/C22H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-18-16-21(24)19(17-20(18)23)22(2,3)4/h16-17,23-24H,5-15H2,1-4H3

InChI Key

OFZKIEUQXXBBDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)C)O

Origin of Product

United States

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